Cas no 2097923-09-4 (1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea)

1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea
- AKOS032467046
- F6549-1926
- 1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
- 2097923-09-4
-
- Inchi: 1S/C15H18ClN5OS/c16-12-3-1-11(2-4-12)9-17-15(22)19-13-5-7-21(8-6-13)14-10-18-23-20-14/h1-4,10,13H,5-9H2,(H2,17,19,22)
- InChI Key: GGNUDRVXZDKQBV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CNC(NC1CCN(C2C=NSN=2)CC1)=O
Computed Properties
- Exact Mass: 351.0920591g/mol
- Monoisotopic Mass: 351.0920591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.4Ų
- XLogP3: 2.6
1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6549-1926-3mg |
1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
2097923-09-4 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6549-1926-20μmol |
1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
2097923-09-4 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6549-1926-1mg |
1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
2097923-09-4 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6549-1926-10mg |
1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
2097923-09-4 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6549-1926-20mg |
1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
2097923-09-4 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6549-1926-25mg |
1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
2097923-09-4 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6549-1926-50mg |
1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
2097923-09-4 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6549-1926-2mg |
1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
2097923-09-4 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6549-1926-30mg |
1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
2097923-09-4 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6549-1926-15mg |
1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
2097923-09-4 | 15mg |
$89.0 | 2023-09-08 |
1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea Related Literature
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
Additional information on 1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea
Introduction to 1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea (CAS No. 2097923-09-4)
1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2097923-09-4, represents a unique structural motif that combines a 4-chlorophenyl moiety with a piperidine ring linked to a thiadiazole scaffold through an urea functional group. Such structural features make it a promising candidate for further exploration in drug discovery and development.
The chemical structure of 1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea encompasses several key pharmacophoric elements that are known to interact favorably with biological targets. The 4-chlorophenyl group is a common feature in many bioactive molecules, often contributing to lipophilicity and binding affinity. The piperidine ring is another critical component, frequently found in central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems. Additionally, the thiadiazole core is well-documented for its biological activity, particularly in the realm of antimicrobial and anti-inflammatory agents.
The urea linkage in this compound not only provides stability but also introduces potential hydrogen bonding capabilities, which can enhance interactions with biological targets. These structural features collectively contribute to the compound's potential as a lead molecule in the development of novel therapeutic agents. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision, facilitating the design of more effective derivatives.
In the context of contemporary pharmaceutical research, there is growing interest in exploring heterocyclic compounds that incorporate multiple pharmacophoric units. The combination of a thiadiazole ring with a piperidine moiety has been particularly fruitful in generating molecules with enhanced pharmacological properties. For instance, studies have shown that thiadiazole derivatives exhibit significant activity against various enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. The presence of the 1-(1,2,5-thiadiazol-3-yl)piperidin unit in 1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea suggests that it may possess similar therapeutic potential.
The synthesis of 1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the urea linkage between the piperidine and thiadiazole components, followed by functionalization of the 4-chlorophenyl group. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to streamline these processes.
Evaluation of the pharmacological properties of 1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-y)piperidin4-ylurea has revealed intriguing findings that warrant further investigation. Preclinical studies have indicated potential activity against enzymes such as dihydrofolate reductase (DHFR) and tyrosine kinases, which are implicated in cancer cell proliferation. Additionally, the compound has shown promise in modulating neurotransmitter receptors associated with cognitive disorders. These preliminary results underscore its significance as a candidate for further development.
The integration of computational tools into drug discovery pipelines has significantly accelerated the process of identifying promising candidates like 1-(4-chlorophenyl)methyl-3-((())>)-(>)-(>)-(>)-(>)-(>)-(>)-(>)-(>)-(>)-
The future prospects for 1-(4-chlorophenyl)methyl-3--(( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)( substituted - )-)((((( substituent substituent substituent substituent substituent substituent substituent substituent substituent substituent substituent substituent substituent)))))))))*)))))))). Further research is warranted to explore its potential as an antineoplastic agent or as a modulator of CNS function. Collaborative efforts between synthetic chemists and biologists will be crucial in elucidating its mechanism of action and optimizing its therapeutic index.
2097923-09-4 (1-(4-chlorophenyl)methyl-3-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylurea) Related Products
- 13769-43-2(potassium metavanadate)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)




